[1,1'-Biphenyl]-3,3',5-triol

Polyphenol Chemistry Physicochemical Characterization Drug Discovery

Leverage the unique 3,3',5-trihydroxy substitution of [1,1'-Biphenyl]-3,3',5-triol (CAS 20950-56-5) – a differentiated polyphenolic scaffold with a distinct pKa of 9.24 and intermediate melting point of 178-179°C. Unlike dihydroxybiphenyls, this triol offers higher hydrogen bond donor count and tailored ionization profile for SAR studies and antioxidant screening. Its thermal properties suit epoxy curing and thermoplastic additive applications in the 150-200°C range. Three reactive hydroxyl groups enable selective functionalization for diverse biphenyl derivative libraries. A strategic building block for medicinal chemistry, materials science, and polymer research.

Molecular Formula C12H10O3
Molecular Weight 202.21 g/mol
CAS No. 20950-56-5
Cat. No. B1329598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,1'-Biphenyl]-3,3',5-triol
CAS20950-56-5
Molecular FormulaC12H10O3
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C2=CC(=CC(=C2)O)O
InChIInChI=1S/C12H10O3/c13-10-3-1-2-8(4-10)9-5-11(14)7-12(15)6-9/h1-7,13-15H
InChIKeyZWJMMZAKZQPIHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 750 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1,1'-Biphenyl]-3,3',5-triol (CAS 20950-56-5): Structural Characteristics and Procurement Baseline


[1,1'-Biphenyl]-3,3',5-triol (CAS 20950-56-5), also known as 3,3',5-trihydroxybiphenyl, is a polyphenolic compound with a biphenyl core bearing three hydroxyl groups at the 3, 3', and 5 positions. Its molecular formula is C12H10O3 with a molecular weight of 202.21 g/mol . The compound exhibits properties typical of phenolic compounds, including antioxidant activity . The predicted melting point is 178-179 °C (in water) and the predicted pKa is 9.24 ± 0.10 .

Procurement Rationale: Why [1,1'-Biphenyl]-3,3',5-triol Cannot Be Replaced by Generic Biphenyl Analogs


The specific 3,3',5-trihydroxy substitution pattern of [1,1'-Biphenyl]-3,3',5-triol confers distinct physicochemical and biological properties that are not shared by other biphenyl polyols. While dihydroxybiphenyls (e.g., 2,2'-biphenol, 4,4'-biphenol) or tetrahydroxybiphenyls (e.g., 3,3',5,5'-tetrahydroxybiphenyl) may exhibit antioxidant activity, the number and positioning of hydroxyl groups critically influence hydrogen bonding capability, redox potential, and protein-binding interactions [1]. The predicted pKa of 9.24 differs from that of other biphenyl polyols, affecting ionization state and solubility under physiological conditions. The following quantitative evidence demonstrates how these molecular differences translate into measurable performance differentiation relevant to scientific selection.

Quantitative Differentiation Evidence for [1,1'-Biphenyl]-3,3',5-triol (CAS 20950-56-5)


Physicochemical Differentiation: pKa and Ionization Profile vs. 2,2'-Biphenol and 4,4'-Biphenol

The predicted acid dissociation constant (pKa) of [1,1'-Biphenyl]-3,3',5-triol is 9.24 ± 0.10 . This value differs from the pKa of 2,2'-biphenol (pKa ≈ 8.2-8.8) and 4,4'-biphenol (pKa ≈ 9.5-10.0) [1]. The intermediate pKa indicates a distinct ionization state at physiological pH (7.4) compared to its dihydroxy analogs, which may influence solubility, membrane permeability, and target engagement.

Polyphenol Chemistry Physicochemical Characterization Drug Discovery

Thermal Stability Differentiation: Melting Point vs. 2,2'-Biphenol and 4,4'-Biphenol

The melting point of [1,1'-Biphenyl]-3,3',5-triol is reported as 178-179 °C (in water) . In comparison, 2,2'-biphenol melts at 109-111 °C , and 4,4'-biphenol melts at 283-285 °C . The intermediate melting point of the target compound reflects a unique crystalline packing arrangement attributable to its asymmetric hydroxyl substitution pattern.

Materials Science Thermal Analysis Polymer Additives

Antioxidant Potential: Class-Level Inference from Trihydroxybiphenyl vs. Dihydroxybiphenyl

Polyphenolic compounds with three hydroxyl groups on a biphenyl scaffold are expected to exhibit enhanced antioxidant capacity compared to dihydroxybiphenyl analogs due to increased hydrogen atom donation potential . [1,1'-Biphenyl]-3,3',5-triol, with its specific 3,3',5-substitution pattern, is positioned to engage in intramolecular hydrogen bonding that can modulate antioxidant reactivity [1]. While direct comparative DPPH or ORAC data for the target compound are not available in the current literature, class-level inference suggests superior radical scavenging relative to 2,2'-biphenol and 4,4'-biphenol.

Antioxidant Activity Free Radical Scavenging Oxidative Stress

Antimicrobial Potential: Class-Level Inference from Trihydroxybiphenyl vs. Dihydroxybiphenyl

Vendor literature states that 3,3',5-trihydroxybiphenyl has been shown to be the most effective secoiridoid against Salmonella typhimurium . However, this claim is not supported by accessible quantitative data and the compound is not a secoiridoid. As a polyphenol, trihydroxybiphenyls may exhibit antimicrobial activity through membrane disruption and enzyme inhibition [1]. Direct comparative MIC data against specific strains for the target compound are not available in the current literature.

Antimicrobial Activity Polyphenol Microbiology

Targeted Application Scenarios for [1,1'-Biphenyl]-3,3',5-triol Based on Differentiated Evidence


Physicochemical Profiling and SAR Studies in Drug Discovery

Researchers designing polyphenol-based drug candidates can utilize [1,1'-Biphenyl]-3,3',5-triol as a scaffold with a distinct pKa (9.24) and melting point (178-179 °C) compared to dihydroxybiphenyls . These properties enable systematic exploration of ionization state effects on target binding and solubility, particularly in assays conducted at physiological pH where the compound's ionization profile differs from 2,2'-biphenol and 4,4'-biphenol [1]. The trihydroxy substitution pattern also provides a higher theoretical hydrogen bond donor count for exploring interactions with biological targets.

Polymer Additive and Materials Science Formulation

In materials science, [1,1'-Biphenyl]-3,3',5-triol's intermediate melting point (178-179 °C) positions it uniquely between 2,2'-biphenol (109-111 °C) and 4,4'-biphenol (283-285 °C) . This thermal profile may be advantageous for applications requiring processing in the 150-200 °C range, such as specific epoxy resin curing cycles or thermoplastic additive incorporation. The compound's phenolic structure also suggests utility as an antioxidant additive in polymer formulations, though comparative oxidative induction time (OIT) data should be generated to validate performance.

Antioxidant Screening and Oxidative Stress Research

While direct comparative antioxidant data are lacking, the trihydroxybiphenyl scaffold of [1,1'-Biphenyl]-3,3',5-triol provides a higher theoretical hydrogen atom donation capacity than dihydroxy analogs . This compound is suitable for inclusion in antioxidant screening cascades where SAR around hydroxyl count and positioning is being investigated. Researchers should generate DPPH, ORAC, or FRAP data to establish quantitative differentiation relative to common comparators like resveratrol or magnolol.

Synthetic Intermediate for Functionalized Biphenyl Derivatives

[1,1'-Biphenyl]-3,3',5-triol serves as a versatile synthetic building block due to its three reactive hydroxyl groups. These can be selectively functionalized (e.g., alkylation, acylation) to generate libraries of biphenyl derivatives with tailored properties. The distinct substitution pattern enables the synthesis of compounds with unique spatial arrangements not accessible from symmetric dihydroxybiphenyls, expanding chemical space for medicinal chemistry and materials science applications.

Technical Documentation Hub

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